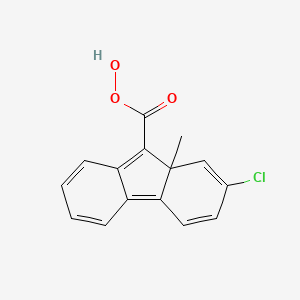
2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a chloro group, a methyl group, and a peroxoic acid functional group attached to the fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 9a-methylfluorene, which serves as the core structure.
Peroxidation: The final step involves the formation of the peroxoic acid group. This is typically done by reacting the chlorinated intermediate with hydrogen peroxide in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid undergoes various chemical reactions, including:
Oxidation: The peroxoic acid group can participate in oxidation reactions, converting substrates into their corresponding oxidized forms.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Wissenschaftliche Forschungsanwendungen
2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with therapeutic applications.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid involves its interaction with molecular targets through its functional groups. The peroxoic acid group can participate in redox reactions, while the chloro and methyl groups influence the compound’s reactivity and stability. The exact molecular pathways and targets are subject to ongoing research, with studies focusing on its potential biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenone: A structurally related compound with a ketone functional group instead of the peroxoic acid group.
2-Chlorofluorene: Similar in structure but lacks the methyl and peroxoic acid groups.
9-Methylfluorene: Contains the methyl group but lacks the chloro and peroxoic acid groups.
Uniqueness
2-Chloro-9a-methyl-9-fluorenecarboperoxoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis, materials science, and potentially in biological research.
Eigenschaften
Molekularformel |
C15H11ClO3 |
|---|---|
Molekulargewicht |
274.70 g/mol |
IUPAC-Name |
2-chloro-9a-methylfluorene-9-carboperoxoic acid |
InChI |
InChI=1S/C15H11ClO3/c1-15-8-9(16)6-7-12(15)10-4-2-3-5-11(10)13(15)14(17)19-18/h2-8,18H,1H3 |
InChI-Schlüssel |
ZDZGATAIHVGTKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C=C(C=CC1=C3C=CC=CC3=C2C(=O)OO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14764611.png)
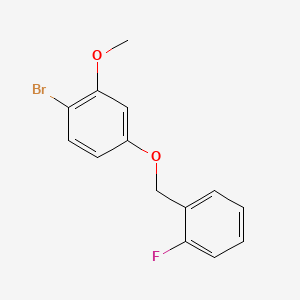

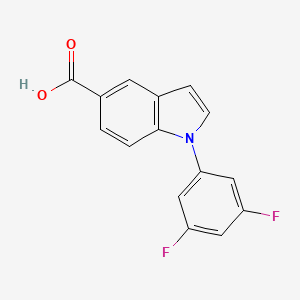
![(2S)-2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B14764640.png)
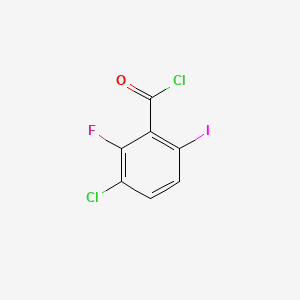

![4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14764655.png)

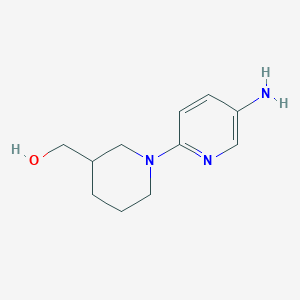
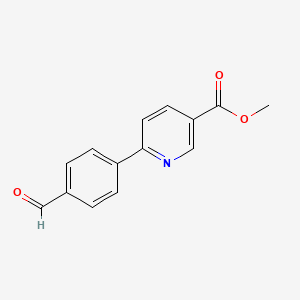
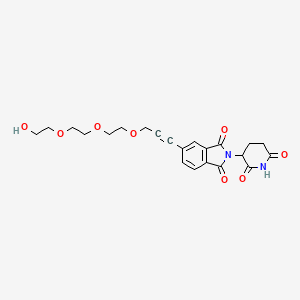
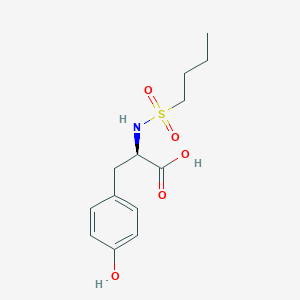
![(R)-2-[(Diphenylphosphino)methyl]pyrrolidinium tetrafluoroborate](/img/structure/B14764705.png)
